![molecular formula C21H18N4O4S B2794628 N-(6-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)pyridazin-3-yl)benzamide CAS No. 1021055-57-1](/img/structure/B2794628.png)

N-(6-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)pyridazin-3-yl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

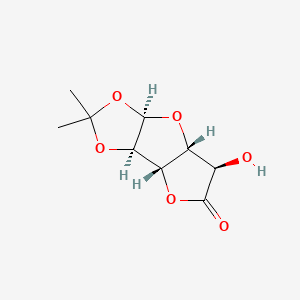

The compound contains a 2,3-dihydrobenzo[b][1,4]dioxin-6-yl moiety , which is a type of oxygen-containing heterocycle. It also contains a pyridazin-3-yl group, which is a type of nitrogen-containing heterocycle . The compound has an amide functional group, which is a common feature in many biologically active compounds .

Molecular Structure Analysis

The molecular structure of this compound would likely show the typical planar structure of the pyridazine ring and the aromaticity of the 2,3-dihydrobenzo[b][1,4]dioxin ring . The amide group would likely form a planar structure due to the resonance between the nitrogen’s lone pair and the carbonyl group .Chemical Reactions Analysis

The compound could potentially undergo various chemical reactions. The amide group could undergo hydrolysis under acidic or basic conditions to form a carboxylic acid and an amine . The aromatic ring could undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of any functional groups. Typically, compounds with amide groups have higher boiling points due to the ability to form hydrogen bonds .Wissenschaftliche Forschungsanwendungen

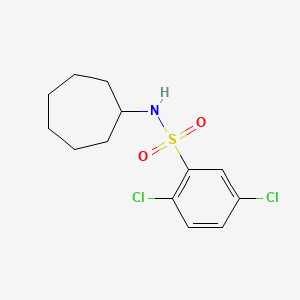

- The synthesis of N-alkyl/aralkyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamides (5a–5n) from N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide (3) has been investigated as a potential therapeutic strategy for Alzheimer’s disease .

Alzheimer’s Disease Treatment

Nonlinear Optical Properties

Zukünftige Richtungen

Wirkmechanismus

Target of Action

Similar compounds have been found to inhibit cholinesterases and lipoxygenase enzymes . These enzymes play crucial roles in nerve signal transmission and inflammation, respectively.

Mode of Action

It’s suggested that the compound may exert its effects by activating a certain pathway. The activation of this pathway regulates the expression of various genes involved in cellular processes such as inflammation, apoptosis, and cell proliferation.

Biochemical Pathways

The compound may affect the cholinergic and lipoxygenase pathways, given its potential inhibitory effects on cholinesterases and lipoxygenase enzymes . These pathways are involved in nerve signal transmission and inflammation, respectively. The downstream effects of these pathways include muscle contraction, heart rate regulation, and immune response.

Pharmacokinetics

Similar compounds, such as sulfonamides, are known to be absorbed from the gastrointestinal tract, metabolized in the liver, and excreted through bile or feces . These properties impact the bioavailability of the compound, determining how much of the compound reaches its site of action.

Result of Action

It’s suggested that the compound may have antibacterial properties . This could be due to the compound’s potential ability to inhibit bacterial biofilm growth .

Eigenschaften

IUPAC Name |

N-[6-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]sulfanylpyridazin-3-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N4O4S/c26-19(22-15-6-7-16-17(12-15)29-11-10-28-16)13-30-20-9-8-18(24-25-20)23-21(27)14-4-2-1-3-5-14/h1-9,12H,10-11,13H2,(H,22,26)(H,23,24,27) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVROWAUGDDEEHO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)NC(=O)CSC3=NN=C(C=C3)NC(=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)-N-(3-phenylpropyl)acetamide](/img/structure/B2794547.png)

![1-[5-(2-Aminophenyl)thiophen-2-yl]ethan-1-one](/img/structure/B2794549.png)

![N-cyclopentyl-2-(3-methylbenzyl)-4-(3-methylbutyl)-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2794553.png)

![2-[(2,3-Dimethylphenyl)amino]-2-oxoethyl (4-ethoxyphenyl)acetate](/img/structure/B2794555.png)

![3-{10-fluoro-2-methyl-4-oxo-1H,4H-pyrimido[1,2-b]indazol-3-yl}propanoic acid](/img/structure/B2794557.png)

![Ethyl 4-({2-[(3,4-dichlorobenzoyl)amino]phenyl}sulfanyl)-2-(methylsulfanyl)-5-pyrimidinecarboxylate](/img/structure/B2794564.png)

![1-Methyl-5,6,7,8-tetrahydro-4H-pyrazolo[3,4-c]azepine;dihydrochloride](/img/structure/B2794567.png)